1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-
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Overview
Description
3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a spiro[4.5]decane core with a diazaspiro moiety and a tolyl group attached to it. This structure imparts distinct chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of a tolyl-substituted amine with a suitable cyclic anhydride can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration or bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with nitro or halogen groups attached to the tolyl ring.
Scientific Research Applications
3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
2,8-Diazaspiro[4.5]decan-1-one: A related compound with a different substitution pattern on the spirocyclic core.
Uniqueness
3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione stands out due to the presence of the tolyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
1,3-Diazaspiro[4.5]decane-2,4-dione, particularly the derivative 3-(3-methylphenyl)-, is an intriguing compound within the class of diazaspiro compounds. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this specific compound, including its synthesis, structural characteristics, and relevant case studies.
Structural Characteristics
The molecular formula of 1,3-Diazaspiro[4.5]decane-2,4-dione is C10H12N2O2, with a molecular weight of approximately 196.22 g/mol. The compound features a spirocyclic structure that contributes to its unique chemical properties and biological activities.
Key Structural Information
Property | Value |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 196.22 g/mol |
CAS Number | 702-62-5 |
SMILES | C1CCC2(CC1)C(=O)N(C(=O)N2)CCO |
Biological Activity
The biological activity of 1,3-Diazaspiro[4.5]decane-2,4-dione derivatives has been investigated in various studies, highlighting their potential in medicinal chemistry.
Antiproliferative Activity
Research has indicated that derivatives of diazaspiro compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to 1,3-Diazaspiro[4.5]decane-2,4-dione have been tested against human colon (HCT-116), leukemia (K562), and breast (MDA-MB-231) cancer cells. The studies suggest that modifications on the benzyl moiety can enhance antiproliferative activity compared to parent compounds .
The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular pathways. For instance, some diazaspiro compounds have been shown to influence calcium release in skeletal muscle cells and exhibit anti-inflammatory properties by acting as antagonists to lymphocyte function-associated antigen-1 (LFA-1) .
Case Studies
Several studies have documented the synthesis and biological evaluation of 1,3-Diazaspiro[4.5]decane derivatives:
- Synthesis and Evaluation :
-
Structure-Activity Relationship :
- Another investigation focused on the structure-activity relationships (SAR) of various substituted diazaspiro compounds. It was found that specific substitutions significantly affected their biological potency, indicating the importance of structural modifications in enhancing therapeutic efficacy .
Properties
CAS No. |
88808-38-2 |
---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-5-7-12(10-11)17-13(18)15(16-14(17)19)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,16,19) |
InChI Key |
CYKGISYTZNRFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3(CCCCC3)NC2=O |
Origin of Product |
United States |
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